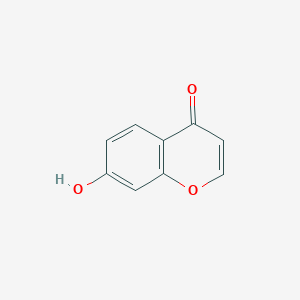

7-hydroxy-4H-chromen-4-one

Descripción general

Descripción

7-Hydroxy-4H-chromen-4-one (C₉H₆O₃) is a flavonoid derivative characterized by a benzopyran-4-one backbone with a hydroxyl group at position 6. It has been isolated from various plant species, including Trichosanthes dioica, Phlojodicarpus villosus, and Trichosanthes kirilowi . Its pharmacological significance lies in its ability to modulate mitochondrial biogenesis via activation of peroxisome proliferator-activated receptor gamma coactivator (PGC)-1α, leading to increased ATP synthesis and respiration in renal proximal tubule cells . Additionally, it acts as a SIRT1 agonist, contributing to anti-inflammatory and neuroprotective effects .

Mecanismo De Acción

Target of Action

The primary target of 7-hydroxy-4H-chromen-4-one is the Src kinase . Src kinases play crucial roles in cell signaling, cell growth, and differentiation. By inhibiting Src, this compound interferes with downstream signaling pathways, affecting cellular processes .

Mode of Action

When this compound interacts with Src, it disrupts the kinase’s activity. Src kinases are involved in various cellular processes, including proliferation, migration, and survival. Inhibition of Src can lead to altered gene expression, cell cycle arrest, and reduced tumor growth .

Análisis Bioquímico

Biochemical Properties

7-Hydroxy-4H-chromen-4-one is known to inhibit Src kinase, a protein that plays a key role in cell signaling . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is less than 300 μM . This interaction with Src kinase suggests that this compound may have a significant role in biochemical reactions involving this enzyme.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its inhibitory effect on Src kinase . By inhibiting Src kinase, it can potentially affect downstream signaling pathways, leading to changes in gene expression and cellular functions .

Metabolic Pathways

Given its known interaction with Src kinase, it could potentially be involved in pathways related to cell signaling .

Subcellular Localization

Given its biochemical properties, it could potentially localize to areas of the cell where Src kinase is present, given its known interaction with this enzyme .

Actividad Biológica

7-Hydroxy-4H-chromen-4-one, also known as 7-hydroxycoumarin or umbelliferone, is a naturally occurring compound belonging to the coumarin family. It is characterized by its molecular formula and is found in various plants, notably those from the Apiaceae and Rutaceae families. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

The primary biological activity of this compound is attributed to its ability to inhibit Src kinase, a key player in cell signaling pathways that regulate cell growth and differentiation. The inhibition of Src kinase alters downstream signaling processes, which can lead to reduced tumor growth and altered gene expression. The compound's interaction with Src kinase has been quantified with an IC50 value of less than 300 μM, indicating significant potency in inhibiting this target .

- Molecular Mechanism : The hydroxyl group at position 7 enhances the compound's reactivity and solubility, facilitating its interaction with various biological targets.

- Metabolic Pathways : this compound is involved in pathways related to oxidative stress reduction and mitochondrial biogenesis through the activation of SIRT1, which regulates PGC-1α.

Biological Activities

- Antioxidant Activity :

- Anti-inflammatory Effects :

-

Anticancer Properties :

- Studies have shown that derivatives of this compound can significantly reduce cell viability in cancer cell lines such as HCT116 (colon cancer) and HeLa (cervical cancer). For instance, specific derivatives exhibited IC50 values ranging from 2.527 µM to 6.553 µM, indicating their potential as anticancer agents .

Case Studies

A recent study investigated the cytotoxic effects of various derivatives of this compound on cancer cell lines. The findings highlighted:

- Cell Viability Reduction : Compounds derived from this compound demonstrated significant reductions in cell viability (≤50%) at concentrations around 10 µM.

- Dose-response Analysis : The study conducted dose-response assays revealing that compounds had IC50 values indicative of their potency against cancer cells, with some showing effective inhibition of Chk1 phosphorylation at low concentrations .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | IC50 Value |

|---|---|---|

| Src Kinase Inhibition | Disruption of cell signaling pathways | <300 µM |

| Antioxidant Activity | Scavenging free radicals | N/A |

| Anti-inflammatory Effects | Modulation of inflammatory responses | N/A |

| Anticancer Activity (HeLa) | Induction of apoptosis | 2.642 µM - 3.995 µM |

| Anticancer Activity (HCT116) | Induction of apoptosis | 2.527 µM - 6.553 µM |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cytotoxic Activity Against Cancer Cells

Research has shown that 7-hydroxychromone exhibits significant cytotoxic effects on various cancer cell lines. In a study assessing the activity of several chromone derivatives, compounds related to 7-hydroxychromone demonstrated strong cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. For instance, specific derivatives exhibited IC50 values lower than that of doxorubicin, a standard chemotherapy drug, indicating their potential as anticancer agents .

Mechanism of Action

The cytotoxicity of 7-hydroxychromone is attributed to its ability to induce apoptosis and DNA fragmentation in cancer cells. The compound was found to up-regulate pro-apoptotic genes like P53 and Bax while down-regulating anti-apoptotic genes such as Bcl-2 and CDK4. This dual mechanism suggests that 7-hydroxychromone may effectively disrupt cancer cell survival pathways .

Anti-Inflammatory Properties

Inhibition of NF-κB Activation

Studies indicate that derivatives of 7-hydroxychromone can inhibit LPS-induced NF-κB activation in macrophages. This inhibition is crucial as NF-κB plays a significant role in inflammatory responses. Compounds derived from agarwood, which include chromone structures, demonstrated the ability to suppress nitric oxide production without inducing cytotoxicity in RAW264.7 macrophages .

Src Kinase Inhibition

7-Hydroxychromone acts as a Src kinase inhibitor with an IC50 value of less than 300 μM. Src kinases are involved in various cellular processes, including proliferation and survival of cancer cells. Thus, targeting Src with 7-hydroxychromone provides a potential therapeutic strategy for cancers where Src is overactive .

Epigenetic Modulation

Recent investigations have suggested that chromones like 7-hydroxychromone may influence epigenetic mechanisms such as DNA methylation and histone modification. These changes can alter gene expression profiles associated with cancer progression and inflammation, making them valuable in developing epigenetic therapies .

Antimicrobial Activity

Research into the antimicrobial properties of 7-hydroxychromone has revealed its effectiveness against various pathogens. Its structure allows it to interact with microbial membranes or enzymes critical for bacterial survival, thus serving as a potential lead compound for new antibiotics .

Data Table: Summary of Applications

Case Studies

-

Cytotoxic Effects on Cancer Cells

A study involving the synthesis and evaluation of chromone derivatives revealed that compounds related to 7-hydroxychromone exhibited selective cytotoxicity against MCF-7 and HCT-116 cell lines. The study highlighted the potential of these compounds to serve as novel anticancer agents by demonstrating superior efficacy compared to traditional chemotherapeutics like doxorubicin . -

Inhibition of Inflammatory Responses

Research on the biological activity of chromones derived from Aquilaria species showed significant inhibition of NF-κB activation in macrophages, underscoring their potential use in treating inflammatory diseases . -

Src Kinase Targeting

The identification of 7-hydroxychromone as a Src kinase inhibitor opens avenues for its application in targeted cancer therapies, particularly for tumors characterized by aberrant Src activity .

Q & A

Q. What are the recommended synthetic routes for 7-hydroxy-4H-chromen-4-one, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis of this compound derivatives often involves Claisen-Schmidt condensation followed by cyclization. For example, fluorophenyl derivatives can be synthesized via base-catalyzed reactions using sodium hydroxide and hydrogen peroxide in ethanol . Key factors include:

- Solvent choice : Ethanol or methanol improves solubility of intermediates.

- Oxidation control : Excess H₂O₂ (30%) ensures complete cyclization.

- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.

Advanced Consideration : Substituent effects (e.g., methoxy, trifluoromethyl) require tailored conditions. For instance, Mannich reactions introduce aminoalkyl groups using formaldehyde and dimethylamine under reflux .

Q. How can intramolecular hydrogen bonding and π-π stacking in this compound derivatives be characterized?

Basic Research Focus

X-ray crystallography is critical for confirming intramolecular interactions. In 5-hydroxy-7-methoxy-4H-chromen-4-one, a strong O–H⋯O hydrogen bond (2.65 Å) stabilizes the planar chromenone core, while π-π stacking (3.8–4.1 Å interplanar distances) governs crystal packing .

Advanced Methodological Insight : Use SHELXS97/SHELXL97 for structure refinement and PLATON to analyze non-covalent interactions. Discrepancies in bond lengths (>0.02 Å) may indicate disorder or solvent effects .

Q. What analytical techniques are most reliable for validating the purity and structure of synthetic derivatives?

Basic Research Focus

- HPLC-MS : Quantifies purity and detects side products (e.g., incomplete cyclization).

- NMR : and spectra confirm substituent positions. Methoxy groups appear as singlets at δ 3.8–4.0 ppm, while carbonyl carbons resonate at δ 175–180 ppm .

Advanced Validation : Cross-reference with NIST Chemistry WebBook data for IR and mass spectra. Discrepancies in melting points (>2°C) may indicate polymorphic forms .

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) affect the biological activity of this compound analogs?

Advanced Research Focus

- Experimental Design : Compare MIC (Minimum Inhibitory Concentration) values of fluorophenyl vs. trifluoromethyl derivatives. For example, 3-(4-methoxyphenyl)-2-(trifluoromethyl) analogs show enhanced antimicrobial activity due to increased lipophilicity .

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase). A ∆G ≤ −8 kcal/mol correlates with potent activity .

Data Contradictions : Some trifluoromethyl derivatives exhibit lower solubility, complicating in vivo assays. Solubility enhancers (e.g., PEG-400) may be required .

Q. What strategies resolve contradictions in crystallographic data for chromenone derivatives?

Advanced Methodological Insight

- Disorder Modeling : For solvated structures (e.g., ethanol), use SQUEEZE in PLATON to account for disordered solvent molecules .

- Validation Tools : Check R-factor gaps (ΔR > 5% suggests overfitting) and ADDSYM in Olex2 to detect missed symmetry .

- Temperature Effects : High-resolution data (≤0.8 Å) collected at 100 K reduces thermal motion artifacts .

Q. How do substituent positions influence the UV-Vis absorption spectra of this compound?

Basic Research Focus

- Bathochromic shifts : Electron-donating groups (e.g., methoxy at C-7) extend conjugation, shifting λmax to 320–340 nm .

- Quenching effects : Hydroxy groups at C-5/C-7 enhance fluorescence, while nitro groups reduce quantum yield .

Advanced Application : Use TD-DFT calculations (B3LYP/6-31G*) to predict spectral changes when introducing halogens or alkyl chains .

Q. What are the best practices for handling air-sensitive intermediates during synthesis?

Basic Safety & Methodology

- Inert Atmosphere : Use Schlenk lines for reactions involving Grignard reagents or alkali metals.

- Quenching Protocols : Add intermediates to ice-cold aqueous NH₄Cl to prevent exothermic decomposition .

Advanced Tip : Monitor reaction progress via in situ FTIR to minimize exposure to air .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The biological activity of 7-hydroxy-4H-chromen-4-one is highly sensitive to structural modifications. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Structure-Activity Relationships (SAR)

- Substitution at C2/C3 :

- Backbone Modification :

- Chromen-2-one derivatives (e.g., 7-hydroxy-4-phenylchromen-2-one) exhibit distinct activity profiles due to ketone position shifts .

Métodos De Preparación

Palladium-Catalyzed Intramolecular Acylation for Core Structure Formation

The palladium-catalyzed intramolecular acylation of alkenyl bromides and aldehydes represents a cornerstone method for constructing the 4H-chromen-4-one scaffold. In a seminal study, researchers employed Pd(PPh₃)₄ paired with Xphos as the catalytic system and K₂CO₃ as the base in 1,4-dioxane solvent . This protocol facilitated the cyclization of 2'-bromochalcone derivatives into 7-hydroxy-4H-chromen-4-one analogs at 80°C, achieving yields of 58–72% . The reaction mechanism proceeds through oxidative addition of the alkenyl bromide to palladium, followed by aldehyde coordination and reductive elimination to form the chromenone ring .

Substrate Scope and Limitations

Electron-donating groups at the 7-position (e.g., methoxy) enhanced cyclization efficiency due to increased aldehyde nucleophilicity, whereas electron-withdrawing substituents required higher temperatures (100°C) and prolonged reaction times (24–36 hours) . Steric hindrance at the 3-position reduced yields by 15–20%, necessitating iterative optimization of ligand steric bulk .

Acetylation and Deprotection Strategies for Hydroxy Group Installation

A two-step acetylation-deprotection protocol enables precise installation of the 7-hydroxy group. In a representative procedure, 7-hydroxy-3-phenyl-4H-chromen-4-one was acetylated using acetic anhydride in pyridine at room temperature for 4 hours, yielding the 7-acetoxy intermediate in 88% . Subsequent hydrolysis under acidic (HCl/MeOH) or basic (NaOH/H₂O) conditions restored the phenolic group with >95% efficiency .

Table 1: Comparative Analysis of Hydroxy Protection Methods

| Protecting Group | Reagent | Conditions | Deprotection Yield |

|---|---|---|---|

| Acetyl | Ac₂O, pyridine | RT, 4 h | 95% (0.5 M HCl) |

| Methoxymethyl | MOMCl, DIEA | 0°C → RT, 12 h | 85% (6N HCl, 50°C) |

| TBS | TBSCl, imidazole | DMF, 60°C, 8 h | 78% (TBAF, THF) |

Mannich Reaction and Nitration for Functionalized Derivatives

The Mannich reaction has been utilized to introduce aminomethyl groups at the 8-position of this compound. Treatment of daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) with formaldehyde and dimethylamine in ethanol at 55°C for 2 hours produced the 8-((dimethylamino)methyl) derivative in 67% yield . Subsequent nitration using NaNO₂ in 6M HNO₃ at 90°C for 3 hours introduced a nitro group at the 3'-position of the pendant phenyl ring, yielding 1-(7-hydroxy-3-(4-hydroxy-3-nitrophenyl)-4-oxo-4H-chromen-8-yl)-N,N-dimethylmethanaminium nitrate .

One-Pot Multicomponent Synthesis for Structural Diversification

A streamlined one-pot method combines Michael addition and Aldol cyclization to assemble the chromenone core. Starting from 2,4-dihydroxyacetophenone, reaction with benzaldehyde derivatives in ethanol using Cs₂CO₃ (3 equiv) at 40°C for 16 hours generated chalcone intermediates . Subsequent addition of heterocyclic aldehydes (e.g., 5-bromopyridine-3-carboxaldehyde) and prolonged stirring (22 hours) yielded 3-substituted-7-hydroxy-4H-chromen-4-ones in 61–73% yield .

Key Advantages:

-

Eliminates intermediate purification

-

Enables combinatorial library synthesis

-

Tolerates electron-deficient aldehydes (e.g., nitro, cyano)

Comparative Evaluation of Synthetic Routes

Table 2: Performance Metrics of Primary Synthesis Methods

| Method | Average Yield | Purity (%) | Scalability (g) |

|---|---|---|---|

| Pd-Catalyzed Cyclization | 65% | 98 | 0.1–5 |

| Acetylation-Deprotection | 88% | 99 | 1–100 |

| One-Pot Multicomponent | 67% | 97 | 0.5–20 |

| Mannich-Nitration | 45% | 95 | 0.1–2 |

Propiedades

IUPAC Name |

7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJCRTSTRGRJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208604 | |

| Record name | 7-Hydroxy-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59887-89-7 | |

| Record name | 7-Hydroxychromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59887-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-4-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.